
2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-morpholinoethanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have likely investigated various synthetic routes to obtain it. One such method could be the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) .
Wissenschaftliche Forschungsanwendungen
Photochemical Properties and Reactions
Photochemistry of Heterocyclic Compounds
The photochemical behavior of compounds related to 1,3,4-oxadiazoles, especially when reacted with furan, has been explored. Studies show that these reactions can lead to novel cycloadducts, suggesting potential in the development of new materials or chemical synthesis pathways (Tsuge, Oe, & Tashiro, 1973).
Biological Activities
Antimicrobial Activities
Research into the antimicrobial properties of azole derivatives, starting from furan-2-carbohydrazide, shows that certain oxadiazole and triazole derivatives exhibit antimicrobial activity against various microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013). This highlights the potential of furan and oxadiazole derivatives in developing new antimicrobial agents.
Therapeutic Potential
Oxadiazole and furadiazole rings are known for their broad range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This makes them valuable synthons in drug development, with several commercially available drugs incorporating these motifs (Siwach & Verma, 2020).
Drug Delivery and NO Donation
Nitric Oxide Delivery
Furoxans, related to oxadiazole structures, have been studied for their ability to donate nitric oxide (NO) in response to specific stimuli. Polymeric micelles incorporating furoxan moieties have shown potential in delivering NO for therapeutic purposes, including anti-proliferative effects against cancer cells (Hasegawa, Wang, Chen, Uyama, & van der Vlies, 2016).
Energetic Materials
Insensitive Energetic Materials
The synthesis and characterization of compounds based on oxadiazole and furazan rings demonstrate their application in creating insensitive energetic materials. These compounds have been shown to possess moderate thermal stabilities and insensitivity towards impact and friction, suggesting their utility in safer energetic materials (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Wirkmechanismus
Target of Action
Compounds with a furan-2-yl and oxadiazol-5-yl group have been studied for their potential antimicrobial activity . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets a particular enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to have antimicrobial activity, suggesting they might interfere with essential biochemical pathways in microbes .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. If the compound has antimicrobial activity, it might lead to the death of microbial cells .
Eigenschaften
IUPAC Name |
2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-1-morpholin-4-ylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4.C2H2O4/c20-13(19-3-6-21-7-4-19)10-18-8-11(9-18)15-16-14(17-23-15)12-2-1-5-22-12;3-1(4)2(5)6/h1-2,5,11H,3-4,6-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHPUHKQWCFKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
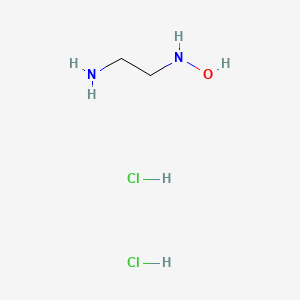
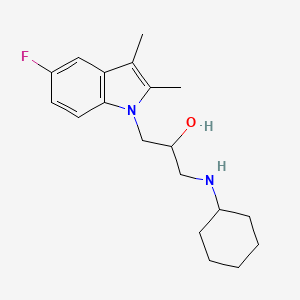
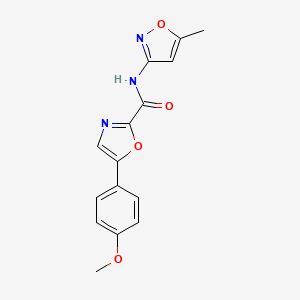

![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)
![ETHYL 5-{[1,1'-BIPHENYL]-4-CARBONYLOXY}-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2701138.png)


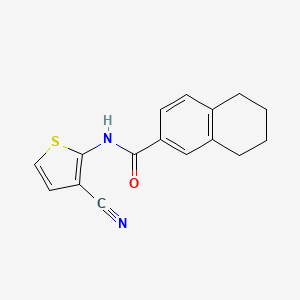

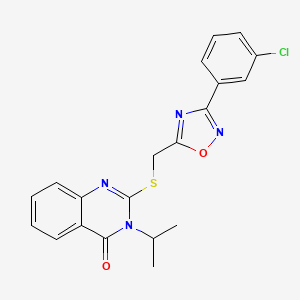
![3-heptyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
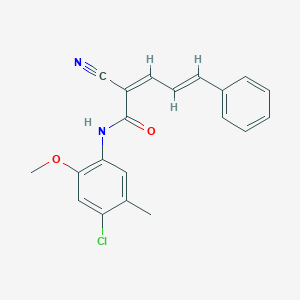
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)
